molecular formula C15H13N3O2S2 B5723617 3-ethoxy-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide

3-ethoxy-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B5723617
M. Wt: 331.4 g/mol
InChI Key: KHEMGEZOIRUKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant effect on the levels of various biochemical markers in the body. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-ethoxy-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its specificity for COX-2 inhibition. This allows for targeted inhibition of the inflammatory response without affecting the levels of other prostaglandins. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-ethoxy-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide. One potential area of study is its potential use in the treatment of neurological disorders such as Alzheimer's disease. Other areas of research include the development of more water-soluble analogs of this compound and the investigation of its potential use in combination therapy with other anti-inflammatory drugs.
In conclusion, this compound is a promising compound with potential therapeutic benefits. Its mechanism of action, biochemical and physiological effects, and future directions for research make it a valuable area of study in the field of scientific research.

Synthesis Methods

The synthesis of 3-ethoxy-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction of 2-aminothiophene-3-carboxylic acid with thionyl chloride to form 2-chlorothiophene-3-carboxylic acid. This intermediate is then reacted with hydrazine hydrate to form 2-hydrazinylthiophene-3-carboxylic acid hydrazide. The final step involves the reaction of this intermediate with 3-ethoxybenzoyl chloride to form the desired compound.

Scientific Research Applications

3-ethoxy-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential therapeutic benefits in various scientific research applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

3-ethoxy-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-2-20-11-6-3-5-10(9-11)13(19)16-15-18-17-14(22-15)12-7-4-8-21-12/h3-9H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEMGEZOIRUKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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